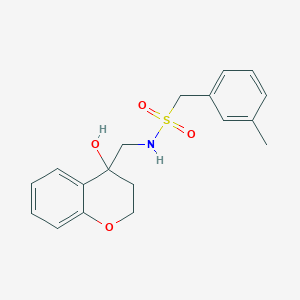
N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide compound with the molecular formula C18H21NO4S and a molecular weight of 347.43 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes, particularly those involved in melanin biosynthesis, such as tyrosinase (TYR). Tyrosinase is a key enzyme in the production of melanin, and its inhibition can have therapeutic implications for conditions such as hyperpigmentation and melanoma.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. For instance, studies have shown that related compounds can effectively scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity is often assessed using assays like ABTS or DPPH, with results typically expressed as EC50 values (the concentration required to achieve 50% inhibition).
In Vitro Studies
- Tyrosinase Inhibition : In vitro assays have demonstrated that this compound can inhibit tyrosinase activity significantly. For example, related compounds have shown IC50 values ranging from 3.8 μM to higher concentrations depending on structural modifications.
- Cell Viability : MTT assays conducted on various cell lines indicate that this compound exhibits low cytotoxicity up to concentrations of 25 μM, making it a promising candidate for further development.
- Antioxidant Activity : The antioxidant capacity of this compound has been highlighted through various assays, showing comparable or superior scavenging abilities compared to standard antioxidants.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | IC50 Measurement | IC50 = 3.8 μM | |
| Cell Viability | MTT Assay | No cytotoxicity up to 25 μM | |
| Antioxidant Activity | ABTS Scavenging | EC50 = 9.0 μM |
Case Studies
Several case studies have documented the effects of compounds structurally related to this compound:
- Case Study 1 : A study on a series of phenolic derivatives showed that modifications on the aromatic moiety significantly enhanced inhibitory effects on tyrosinase, suggesting that structural optimization could lead to more potent inhibitors.
- Case Study 2 : Research involving the synthesis and evaluation of various sulfonamide derivatives indicated that certain substitutions led to improved pharmacokinetic profiles and reduced toxicity, highlighting the importance of chemical structure in biological activity.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-5-4-6-15(11-14)12-24(21,22)19-13-18(20)9-10-23-17-8-3-2-7-16(17)18/h2-8,11,19-20H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASLJIEYCLVFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














